4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1014045-69-2
Cat. No.: VC11890365
Molecular Formula: C20H17FN6O2S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014045-69-2 |
|---|---|
| Molecular Formula | C20H17FN6O2S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H17FN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
| Standard InChI Key | YQKWMZHVCLKMJA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Biological Activity and Potential Applications
While specific biological activity data for 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is not available, related compounds have shown promise in various therapeutic areas:
-
Antileishmanial Activity: Compounds with pyrazole and sulfonamide groups have been studied for their antileishmanial properties, showing potential against Leishmania infantum and Leishmania amazonensis .
-
Antimalarial Activity: Triazolo[4,3-a]pyridine sulfonamides have demonstrated antimalarial activity, highlighting the potential of similar structures in treating infectious diseases .
-
Inflammation Treatment: Pyrazole-based sulfonamides have been explored for their anti-inflammatory properties, indicating a broader therapeutic potential .
Research Findings and Challenges
Given the lack of specific research on 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, studies on analogous compounds provide insights into potential challenges and opportunities:
-
Synthetic Complexity: The synthesis of such compounds can be complex, requiring careful control of reaction conditions to achieve the desired structure.
-
Biological Evaluation: In vitro and in vivo studies are crucial to assess the efficacy and safety of these compounds, which may involve significant resources and expertise.
Data Table: Related Compounds and Their Activities
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Antileishmanial | |
| Triazolo[4,3-a]pyridine sulfonamides | Antimalarial | |
| Pyrazole-based sulfonamides | Anti-inflammatory |
This table highlights the potential therapeutic areas where related compounds have shown activity, suggesting avenues for further investigation into the properties of 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume